molecular formula C12H8Cl3NO B8436217 (2-Chloro-phenyl)-(2,6-dichloro-pyridin-3-yl)-methanol

(2-Chloro-phenyl)-(2,6-dichloro-pyridin-3-yl)-methanol

Cat. No.: B8436217
M. Wt: 288.6 g/mol
InChI Key: IPWKRMDROBGQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-phenyl)-(2,6-dichloro-pyridin-3-yl)-methanol is a useful research compound. Its molecular formula is C12H8Cl3NO and its molecular weight is 288.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8Cl3NO

Molecular Weight

288.6 g/mol

IUPAC Name

(2-chlorophenyl)-(2,6-dichloropyridin-3-yl)methanol

InChI

InChI=1S/C12H8Cl3NO/c13-9-4-2-1-3-7(9)11(17)8-5-6-10(14)16-12(8)15/h1-6,11,17H

InChI Key

IPWKRMDROBGQBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(N=C(C=C2)Cl)Cl)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-dichloropyridine (10.0 g, 67.6 mmol) was dissolved in 220 mL of dry THF and the reaction mixture was cooled to −78° C. under argon. Lithium diisopropylamine (60 mL, 118 mmol, 2M in heptanes) was added to the reaction mixture over 12 minutes via cannula, and the reaction mixture was stirred for 15 minutes at −78° C. 2-Chlorobenzaldehyde (16 mL, 141.96 mmol) was added dropwise, and the reaction mixture was stirred for 30 minutes at −78° C. The reaction was quenched by addition of 80 mL saturated ammonium chloride and 200 mL of water, and the aqueous mixture was extracted once with 300 mL of EtOAc and a second time with 250 mL of EtOAc. The comnbined organic phase was washed with saturated brine and water and was dried over MgSO4. Solvent was removed under reduced pressure and the residue was purified by FLASH column chromatography using 5%-20% EtOAc/Hexanes to yield 12.2 g of (2-chloro-phenyl)-(2,6-dichloro-pyridin-3-yl)-methanol as a yellow oil. Mass Spec. M+H=290.
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10 g
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220 mL
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60 mL
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16 mL
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Synthesis routes and methods II

Procedure details

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